1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene
CAS No.: 898656-19-4
Cat. No.: VC21373069
Molecular Formula: C13H15ClN2O3S
Molecular Weight: 314.79g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898656-19-4 |
|---|---|
| Molecular Formula | C13H15ClN2O3S |
| Molecular Weight | 314.79g/mol |
| IUPAC Name | 1-(4-chloro-3-methoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
| Standard InChI | InChI=1S/C13H15ClN2O3S/c1-4-13-15-9(2)8-16(13)20(17,18)10-5-6-11(14)12(7-10)19-3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | SBGFIZYSRZQNRA-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C |
| Canonical SMILES | CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C |
Introduction
1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxy group, and a sulfonyl group attached to an imidazole ring. This compound belongs to the class of sulfonamides, known for their diverse biological activities. The presence of the imidazole ring suggests potential applications in pharmaceuticals, particularly as antimicrobial agents or enzyme inhibitors.
Molecular Formula and Weight
-
Molecular Formula: C13H16ClN3O2S
-
Molecular Weight: Approximately 315.80 g/mol.
Spectroscopic Analysis
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure of this compound.
Synthesis Methods
The synthesis of 1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene involves multi-step organic reactions. Key methods include:
-
Protecting Groups: To prevent unwanted reactions at sensitive functional sites, protecting groups may be used. For example, the methoxy group can be introduced last to avoid interference with other reactions.
-
Reaction Conditions: Temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and catalyst presence are critical for optimizing yields and selectivity.
Biological Activities
Compounds similar to 1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene have shown antimicrobial activity by interfering with bacterial folic acid synthesis pathways, suggesting potential applications as antibiotics.
Materials Science
The unique structure of this compound also makes it of interest in materials science, although specific applications in this field are less documented.
Research Findings
| Property | Description |
|---|---|
| Molecular Formula | C13H16ClN3O2S |
| Molecular Weight | Approximately 315.80 g/mol |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
| Stability | Stable under standard laboratory conditions |
| Potential Applications | Antimicrobial agents, enzyme inhibitors, materials science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume